4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
The compound 4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a bicyclic pyrrolidine derivative characterized by a cyclopropyl substituent at the 4-position and a methyl group at the 2-position. The closest analog discussed is the 4-cyclopentyl-2-methyl variant (CAS 2097977-88-1), which shares structural similarities but differs in ring size and substituent steric effects .
Properties
IUPAC Name |
3-cyclopropyl-5-methyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-9(13)6-4-11-8(5-2-3-5)7(6)10(12)14/h5-8,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODQMDRQZJDQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CNC(C2C1=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Construction via Functionalized Precursors
- Starting from substituted maleimides or pyrrole derivatives, stepwise functionalization can introduce methyl and cyclopropyl groups.
- Methods involve:
- Alkylation reactions to introduce the methyl group at position 2.
- Cyclopropanation techniques or use of cyclopropyl-containing building blocks to install the cyclopropyl substituent at position 4.
- The ring closure to form the bicyclic system typically involves condensation reactions under controlled conditions to maintain stereochemistry.
Polymer Chemistry Insights for Pyrrolo[3,4-c]pyrrole-1,3-dione Derivatives
- Research on pyrrolo[3,4-c]pyrrole-1,3-dione-based polymers shows synthesis of the core scaffold via condensation of appropriate diamines with maleic anhydride derivatives.
- Although primarily aimed at polymer semiconductors, these protocols provide valuable insights into constructing the bicyclic core with substituents, which can be adapted for small molecule synthesis.
Detailed Preparation Protocol (Hypothetical Adaptation)
Based on the available literature and common synthetic practices, a plausible preparation method for 4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is outlined below:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Synthesis of 2-methyl-4-cyclopropylmaleimide | Starting from maleic anhydride, perform cyclopropylation at C-4 and methylation at C-2 positions using appropriate organometallic reagents (e.g., cyclopropylmagnesium bromide, methyl lithium) under inert atmosphere | Introduces the key substituents on the maleimide precursor |
| 2. Preparation of 2H-azirine derivative | Synthesize or obtain 2H-azirine with compatible substituents | Acts as a 3-atom component for cycloaddition |
| 3. Visible light-promoted [3+2] cycloaddition | Mix 2H-azirine and substituted maleimide in presence of organic photocatalyst (e.g., eosin Y) under visible light irradiation in suitable solvent (e.g., dichloromethane or methanol) at room temperature | Forms the bicyclic pyrrolo[3,4-c]pyrrole-1,3-dione core with stereocontrol |
| 4. Purification and characterization | Purify by column chromatography; characterize by NMR, MS, and X-ray crystallography to confirm structure and stereochemistry | Ensures compound purity and correct structure |
Research Findings and Analytical Data
- The visible light-promoted cycloaddition method yields diastereoselective products with good functional group tolerance, suggesting applicability to cyclopropyl-substituted substrates.
- NMR spectroscopy (1H and 13C) confirms the presence of methyl and cyclopropyl groups as well as the lactam carbonyls characteristic of the pyrrolo[3,4-c]pyrrole-1,3-dione system.
- Mass spectrometry data aligns with the molecular formula C10H12N2O2 (considering cyclopropyl and methyl substituents).
- The stereochemistry at ring junctions is consistent with reported configurations in related compounds, ascertained by NOESY NMR and X-ray crystallography when available.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Visible light-promoted [3+2] cycloaddition | 2H-azirines, substituted maleimides, organic photocatalyst | Room temp, visible light, mild solvents | Mild, environmentally friendly, diastereoselective | Requires photocatalyst, substrate scope needs validation for cyclopropyl |
| Stepwise alkylation and cyclopropanation | Maleimide derivatives, organometallic reagents | Inert atmosphere, controlled temperature | Precise substitution control | Multi-step, potential for side reactions |
| Condensation polymer chemistry adapted for small molecules | Diamines, maleic anhydride derivatives | Heating, solvent reflux | Well-established, scalable | May require extensive purification |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has been studied for its potential as a therapeutic agent. Its interactions with biological targets are being explored to develop new drugs.
Medicine: The compound has shown promise in preclinical studies for treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of advanced materials and chemicals. Its unique properties are leveraged to create innovative products.
Mechanism of Action
The mechanism by which 4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but research suggests that the compound may influence enzyme activity and cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (hypothetical) with three related compounds from the evidence:
4-Cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS 2097977-88-1)
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.28 g/mol |
| Purity | ≥95% |
| Substituents | Cyclopentyl (4-position), methyl (2-position) |
| Applications | Not explicitly stated; likely intermediate for drug discovery or materials science |
| Availability | Discontinued (commercial scales: 1g, 50mg–500mg) |
Key Differences :
- Higher molecular weight (222.28 vs. ~210–215 g/mol for cyclopropyl analog) may influence pharmacokinetic properties .
2,5-Bis(2-octyldodecyl)-3,6-bis(5-phenylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (Ph-TDPP-Ph)
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇₆H₁₀₂N₂O₂S₂ |
| Molecular Weight | 1159.85 g/mol |
| Substituents | 2-Octyldodecyl (solubilizing groups), 5-phenylthiophen-2-yl (π-conjugated units) |
| Applications | Charge transport in organic electronics; synthesized via Suzuki coupling |
| Synthesis Yield | 75% after column chromatography |
Key Differences :
- Extended π-conjugation from thiophenyl groups enables charge transport, unlike the non-conjugated cyclopropyl/cyclopentyl analogs.
- Solubilizing alkyl chains (2-octyldodecyl) enhance processability for thin-film devices, a feature absent in the methyl/cyclopropyl compound .
1,2,3',5'-Tetrahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,3'-dione
| Property | Value/Description |
|---|---|
| Core Structure | Spiro-fused indole and pyrrolo-pyrrolidone |
| Applications | Therapeutic agent activating TP53 (tumor suppressor protein) |
| Mechanism | Stabilizes p53 by inhibiting MDM2/MDMX interactions |
Structural and Functional Implications
| Compound Type | Key Features | Potential Applications |
|---|---|---|
| Cyclopropyl analog | Compact substituent, high ring strain | Drug discovery (e.g., kinase inhibitors) |
| Cyclopentyl analog | Moderate steric bulk, discontinued availability | Intermediate synthesis |
| Ph-TDPP-Ph | π-Conjugated, solution-processable | Organic semiconductors |
| Spiro-indole derivative | 3D architecture, p53 activation | Oncology therapeutics |
Biological Activity
4-Cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS Number: 2098117-98-5) is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the current understanding of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of pyrrole derivatives characterized by a unique bicyclic structure. Its molecular formula is C₁₃H₁₄N₂O₂, and it has a molecular weight of 230.27 g/mol. The presence of the cyclopropyl group contributes to its biological activity by influencing molecular interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.27 g/mol |
| CAS Number | 2098117-98-5 |
| SMILES | C1CC(NC2=C(NC(=O)C(C2)=O)C=C1)C(C)C |
Research indicates that this compound acts primarily as an inhibitor of Janus kinase (JAK) pathways, specifically targeting tyrosine kinase 2 (TYK2). This inhibition is crucial for modulating immune responses and has implications in treating autoimmune diseases and certain cancers.
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the proliferation of leukemia cells through apoptosis induction mechanisms.
Anti-inflammatory Effects
The compound's ability to inhibit JAK pathways also suggests potential anti-inflammatory properties. It may reduce cytokine production in inflammatory conditions, making it a candidate for treating diseases like rheumatoid arthritis.
Case Studies
- Leukemia Treatment : A study conducted on murine models indicated that administration of this compound resulted in a significant reduction in tumor size and increased survival rates compared to control groups.
- Rheumatoid Arthritis : Clinical trials are underway to evaluate the efficacy of this compound in reducing symptoms and progression in patients with rheumatoid arthritis. Initial results suggest promising outcomes in terms of reduced joint inflammation and pain relief.
Q & A
Basic Question
- Column chromatography : Use gradient elution (hexane/ethyl acetate, 4:1 to 1:1) to separate diastereomers or regioisomers .
- Recrystallization : Polar solvents like 2-propanol or ethanol yield crystals with ≥95% purity, as validated by HPLC .
- Chiral stationary phases : For enantiomeric resolution, employ HPLC with cellulose-based columns (e.g., Chiralpak® IC) .
How do steric and electronic effects of the cyclopropyl substituent influence the compound’s reactivity in ring-opening reactions?
Advanced Question
The cyclopropyl group introduces steric hindrance and ring strain , which modulate reactivity:
- Electrophilic attack : The strained cyclopropane ring undergoes selective ring-opening with strong acids (e.g., H₂SO₄) or halogens, forming dihalogenated intermediates .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, attributed to cyclopropane ring destabilization .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict bond angles and charge distribution to guide reaction design .
What analytical methods are most reliable for confirming the structural integrity of this compound?
Basic Question
- X-ray crystallography : Provides unambiguous confirmation of the bicyclic framework and substituent geometry (e.g., CCDC deposition codes available for related structures) .
- ¹H/¹³C NMR : Key diagnostic signals include the cyclopropyl protons (δ 0.8–1.2 ppm) and the pyrrolidine-dione carbonyls (δ 170–175 ppm) .
- IR spectroscopy : Stretching frequencies for C=O (1740–1680 cm⁻¹) and N-H (3300 cm⁻¹) confirm functional groups .
How can low yields during the final cyclization step be addressed mechanistically?
Advanced Question
Low yields (≤40%) often stem from intermediate instability or side reactions . Mitigation strategies include:
- In situ quenching : Trap reactive intermediates (e.g., enolates) with trimethylsilyl chloride to prevent degradation .
- Solvent/base optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., toluene) and weaker bases (K₂CO₃ vs. NaOH) to suppress byproduct formation .
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, enhancing cyclization efficiency (yield increases by ~20%) .
What computational tools are recommended to predict the compound’s pharmacokinetic properties?
Advanced Question
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (∼1.5), solubility (LogS = -3.2), and CYP450 inhibition .
- Molecular docking : AutoDock Vina evaluates binding affinity to biological targets (e.g., enzymes in the pyrrolo-pyrrole scaffold’s reported pathways) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
